N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide
Description
Properties
CAS No. |
61051-54-5 |
|---|---|
Molecular Formula |
C15H13N5S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-phenyl-3-(phthalazin-1-ylamino)thiourea |
InChI |
InChI=1S/C15H13N5S/c21-15(17-12-7-2-1-3-8-12)20-19-14-13-9-5-4-6-11(13)10-16-18-14/h1-10H,(H,18,19)(H2,17,20,21) |
InChI Key |
BJKBZKFIXRDJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves several steps. One common method includes the reaction of phthalazinone derivatives with phenylisothiocyanate . The reaction typically occurs under mild conditions, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The compound undergoes N-alkylation and N-acylation due to the nucleophilic nitrogen atoms in the hydrazinecarbothioamide group.
These reactions are critical for modifying the compound’s solubility and biological activity .
Cyclocondensation Reactions
The thiourea (–C=S) and hydrazine (–NH–NH–) groups facilitate cyclization with bifunctional reagents:
With Thiosemicarbazide
Reaction under reflux in ethanol yields triazolophthalazine derivatives via elimination of H₂S .
-
Key Data :
-
IR: Loss of C=S (1240 cm⁻¹), new C=N (1605 cm⁻¹)
-
¹H NMR: δ 8.2–7.4 (phthalazine aromatic protons)
-
With Acetylacetone
Forms pyrazolophthalazine hybrids through hydrazide intermediate cyclization .
-
Conditions : Ethanol, HCl catalyst
-
Yield : 70%
-
MS : m/z 398 [M⁺]
Nucleophilic Substitution
The phthalazine ring participates in nucleophilic aromatic substitution (NAS) under acidic or basic conditions:
| Substrate | Reagent | Product | Key Observations | Reference |
|---|---|---|---|---|
| Chlorophthalazine derivative | Hydrazines | Thiadiazolophthalazines | NAS at C-1 position; IR: 1590 cm⁻¹ (C=N) |
Reactivity with Carbonyl Compounds
The hydrazine group reacts with carbonyls (e.g., D-glucono-1,5-lactone, phthalic anhydride) to form hydrazones or cyclic amides :
-
Example : Reaction with phthalic anhydride produces isoindolinone-linked phthalazine derivatives.
-
Yield : 62%
-
¹H NMR : δ 7.8–7.3 (multiplet, aromatic protons)
-
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂ converts the –C=S group to –C=O, forming hydrazinecarboxamide derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phthalazine ring to a tetrahydro derivative.
Biological Activity Correlation
Derivatives of this compound show enhanced antimicrobial and antitumor activity post-modification:
Structural and Mechanistic Insights
Scientific Research Applications
Anticancer Activity
N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has been studied for its potential anticancer properties. It is structurally related to known topoisomerase inhibitors, which are critical in cancer therapy due to their role in DNA replication and repair.
Case Studies:
- Topoisomerase Inhibition: Research indicates that derivatives of phthalazine compounds exhibit significant inhibition of topoisomerase II, leading to apoptosis in cancer cell lines such as HeLa and A2780. The compound's structural similarities to flavonoids suggest potential efficacy as an anticancer agent through apoptosis induction .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | <10 | Topoisomerase II inhibition |
| Derivative X | A2780 | 5.5 | Induces apoptosis |
Antimicrobial Properties
Phthalazine derivatives, including this compound, have shown antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
Case Studies:
- Antibacterial Testing: Studies have demonstrated that phthalazine-based compounds exhibit activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Corrosion Inhibition
Recent studies have identified this compound as a promising corrosion inhibitor for metals, particularly in acidic environments.
Case Studies:
- Corrosion Resistance: The compound has been evaluated using electrochemical techniques, showing significant reduction in corrosion rates of mild steel in acidic solutions .
| Parameter | Value |
|---|---|
| Corrosion Rate | 0.15 mm/year |
| Efficiency | 92% at 100 ppm |
Material Science Applications
The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Studies:
- Polymer Composites: Incorporation of this compound into polymer blends has resulted in improved thermal degradation temperatures and mechanical properties compared to unmodified polymers .
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Degradation Temp (°C) | 250 | 280 |
| Tensile Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or interfere with essential bacterial enzymes .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pharmacological and physicochemical properties of hydrazinecarbothioamides are highly dependent on substituent variations. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) enhance hydrogen-bonding interactions, improving solubility and target binding .
Key Trends :
- Acid catalysts (e.g., HCl) accelerate imine formation, achieving higher yields (~88%) .
- Solvent polarity influences reaction efficiency; non-polar solvents (hexane) favor crystallization of camphor derivatives .
Anticancer Activity
Insights :
- Methoxy substituents (HL1) enhance antioxidant and anticancer activity due to improved radical scavenging .
- Camphor derivatives exhibit broad-spectrum cytotoxicity, likely due to their rigid bicyclic structure enhancing DNA intercalation .
Physicochemical and Crystallographic Properties
- This compound: Crystallizes in a monoclinic system (P21/n) with Z = 4, stabilized by N–H⋯S hydrogen bonds .
- N-(pyridin-2-yl)hydrazinecarbothioamide: Exhibits superior nonlinear optical (NLO) properties (β = 2.17 × 10⁻³⁰ e.s.u.), 5.8× higher than urea, due to charge delocalization across the pyridine ring .
Biological Activity
N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of phenylhydrazine with isothiocyanates. This method can be performed using different techniques such as microwave irradiation or mechanochemical grinding, which have been shown to yield high quantitative results . Variations in substituents on the phenyl and phthalazine rings can significantly influence the biological properties of the resulting compounds.
Anticancer Properties
Research indicates that derivatives of phthalazine, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. For example, one study reported that certain phthalazine derivatives displayed significant inhibition against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and others, with IC50 values in the low micromolar range .
Table 1: Cytotoxicity of Phthalazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12b | HCT-116 | 0.32 |
| 48a | HePG2 | 17.39 |
| 48b | MCF-7 | 19.81 |
| 9c | MCF-7/ARD | 0.64 |
The compound 12b was particularly notable for its ability to induce apoptosis in HCT-116 cells and inhibit VEGFR2 with an IC50 value of 17.8 μM, demonstrating its potential as a targeted therapy for cancer treatment .
The mechanism through which this compound exerts its anticancer effects may involve several pathways:
- VEGFR2 Inhibition : The compound has been shown to inhibit VEGFR2 activity, which is crucial for tumor angiogenesis .
- Apoptosis Induction : Treatment with this compound has led to significant apoptosis in cancer cells, suggesting that it may activate intrinsic apoptotic pathways .
- Topoisomerase II Inhibition : Some derivatives have demonstrated inhibitory activity against topoisomerase II, which is essential for DNA replication and repair in cancer cells .
Other Biological Activities
In addition to its anticancer properties, this compound and its derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Phthalazine derivatives have shown promise as antimicrobial agents against various pathogens, enhancing their therapeutic potential beyond oncology .
- Tyrosinase Inhibition : Some studies have explored the use of these compounds as inhibitors of tyrosinase, an enzyme involved in melanin production and implicated in melanoma development .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Study on HCT-116 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
- Combination Therapy : Research has also explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance mechanisms observed in cancer treatments.
Q & A
Q. What are the standard synthetic routes for preparing N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide?
The compound is typically synthesized via condensation reactions. A common method involves refluxing a hydrazide derivative (e.g., phthalazin-1-yl hydrazide) with phenyl isothiocyanate in ethanol or another polar solvent. For example, a similar thiosemicarbazide derivative was prepared by reacting 3-trifluoromethyl benzoic acid hydrazide with phenylisothiocyanate in EtOH under reflux for 2 hours, yielding a 46% product after recrystallization . Key parameters include solvent choice, temperature (80–100°C), and stoichiometric ratios. Confirm completion via TLC or NMR monitoring.
Q. How are hydrazinecarbothioamide derivatives characterized structurally?
Characterization involves spectroscopic and analytical techniques:
- IR spectroscopy : Identify key functional groups like C=S (1170–1200 cm⁻¹), C=O (1680–1700 cm⁻¹), and N-H stretches (3200–3300 cm⁻¹) .
- NMR : ¹H NMR reveals NH proton signals (δ 9.5–11.0 ppm) and aromatic protons, while ¹³C NMR confirms C=S (δ 180–185 ppm) and carbonyl groups .
- Elemental analysis : Validate purity and molecular composition .
Q. What are the typical applications of hydrazinecarbothioamides in medicinal chemistry?
These compounds are studied as ligands for metal complexes (e.g., Mn(II), Cu(II)) with potential antimicrobial or anticancer activity . Their thiourea moiety enables hydrogen bonding and metal coordination, critical for interacting with biological targets like enzymes or DNA .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NH signals or missing C=S peaks) require cross-validation:
Q. What strategies optimize reaction yields for hydrazinecarbothioamide derivatives?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require higher temperatures. Ethanol is preferred for milder conditions .
- Catalysis : Add bases (e.g., DBU) to deprotonate intermediates and accelerate condensation .
- Post-synthetic purification : Recrystallization (methanol/water) or column chromatography improves purity .
Q. How do crystal packing and hydrogen bonding influence the physicochemical properties of this compound?
X-ray studies reveal intramolecular N-H···S and intermolecular N-H···O/N interactions, forming supramolecular networks. For example, in N-Phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide, hydrogen bonds stabilize the crystal lattice (monoclinic P2₁/n space group) . These interactions affect solubility, melting points, and reactivity, which are critical for formulation in biological assays .
Q. What computational tools predict the bioactivity of hydrazinecarbothioamide derivatives?
- Pharmacophore modeling : Identify key functional groups (e.g., C=S, phthalazine ring) for target binding .
- Molecular docking : Simulate interactions with enzymes (e.g., bacterial RNA polymerase) using AutoDock or Schrödinger .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .
Q. How can researchers design hydrazinecarbothioamide-metal complexes for enhanced bioactivity?
- Ligand modification : Introduce donor atoms (e.g., pyridine in phthalazine) to improve metal coordination .
- Stoichiometric control : Use molar ratios (1:1 or 1:2 ligand:metal) to tune complex geometry .
- Spectroscopic validation : Confirm complexation via UV-Vis (charge-transfer bands) and ESR (for paramagnetic metals like Cu(II)) .
Methodological Tables
Q. Table 1: Key Spectroscopic Data for Hydrazinecarbothioamides
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| C=S | 1170–1200 | - | 180–185 |
| C=O (amide) | 1680–1700 | - | 164–165 |
| N-H | 3200–3300 | 9.5–11.0 (br) | - |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
